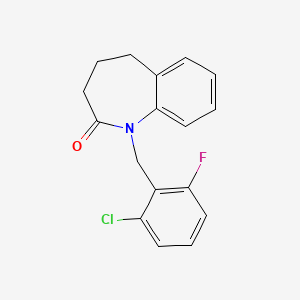

1-(2-氯-6-氟苄基)-1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

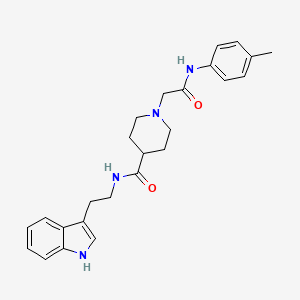

1-(2-Chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as CFBT, is a novel synthetic compound of the benzazepinone family. It has a wide range of applications in scientific research, ranging from biochemical studies to drug development.

科学研究应用

晶体学研究

1-(2-氯-6-氟苄基)-1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮及其衍生物已在晶体学中得到广泛研究。例如,研究表明该化合物的某些衍生物具有同晶性但并非严格的同构性,表现出晶胞尺寸和分子构象的细微差异,这些差异会影响分子间相互作用 (Blanco, Palma, Cobo, & Glidewell, 2012)。类似地,已经观察到不同取代衍生物的氢键结构的变化,影响分子链和片的尺寸和性质 (Gómez 等人,2009)。

多巴胺激动剂研究

该化合物与多巴胺激动剂的研究相关。已经对该化合物的衍生物进行了研究,以了解它们作为多巴胺激动剂的作用,特别关注 DA-1 和 DA-2 受体亚型活性。这些研究有助于开发针对多巴胺能通路的药物 (Ross 等人,1987)。

放射示踪剂开发

1-(2-氯-6-氟苄基)-1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮的衍生物已被合成,用作正电子发射断层扫描 (PET) 研究中的潜在放射示踪剂。这些研究对于了解大脑中的多巴胺 D-1 受体具有重要意义 (Yang, Perry, & Mukherjee, 1996)。

抗精神病潜力

一些衍生物已被评估其潜在的抗精神病活性,表明在治疗精神疾病中可能发挥作用。这些研究侧重于了解这些化合物的抗多巴胺能特性及其对各种行为反应的影响 (Hino 等人,1988)。

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that such compounds typically interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been known to exert a range of effects at the molecular and cellular level, such as modulating signal transduction pathways, altering gene expression, or influencing cellular metabolism .

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFFTQJLDNZCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)

![6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2391397.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)